NADPH tetracyclohexanamine
Overview
Description
NADPH tetracyclohexanamine is a cofactor and biological reducing agent .
Synthesis Analysis
NADPH plays a crucial role in many enzymatic redox reactions, including industrial catalysis . It’s used in the regeneration of the redox cofactor NADPH with high specific activity and easy by-product separation process . The absence of a comparable method for efficient NADP+ to NADPH cofactor regeneration radically impairs efficient green chemical synthesis .Molecular Structure Analysis
The molecular weight of NADPH tetracyclohexanamine is 1142.12, and its formula is C45H82N11O17P3 .Chemical Reactions Analysis
NADPH tetracyclohexanamine is a ubiquitous cofactor and biological reducing agent . It’s involved in many redox reactions .Physical And Chemical Properties Analysis
NADPH tetracyclohexanamine is a solid, white to off-white substance . It’s soluble in water and DMSO .Scientific Research Applications
Analytical Characterization and Detection
- NADPH tetracyclohexanamine has been characterized analytically using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. It has been identified in biological matrices like blood, urine, and vitreous humor, highlighting its relevance in forensic and toxicological investigations (De Paoli et al., 2013).
Biochemical and Molecular Functions
- It plays a role in the NADPH diaphorase activity, which is a marker for neurons producing nitric oxide. This enzyme is involved in various physiological processes, including vascular regulation and neurotransmission (Hope et al., 1991).
- NADPH, as part of the NADPH oxidase complex, contributes to reactive oxygen species production in pathophysiological conditions like heart failure, indicating its role in oxidative stress and cardiac dysfunction (Heymes et al., 2003).
Metabolic Engineering and Biotechnology
- Manipulation of NADPH levels through genetic and external means has shown potential in metabolic engineering, impacting metabolic flux redistribution in organisms like Escherichia coli. This has implications for biotechnological applications and industrial fermentation processes (San et al., 2002).
Antimicrobial Resistance
- The role of NADPH in antibiotic resistance, specifically in the modification of tetracycline antibiotics by flavin-dependent monooxygenases, has been explored. This understanding is crucial in addressing the challenge of antibiotic resistance in clinical settings (Yang et al., 2004).
Pathophysiological Roles
- NADPH is involved in various pathophysiological roles, such as in cancer cell metabolism, inflammation, and oxidative stress. Its modulation is associated with disorders like obesity, diabetes, and nonalcoholic fatty liver disease (Garten et al., 2015).
Enzymatic Reactions and Biosynthesis
- NADPH-dependent enzymes play a significant role in complex biosynthetic pathways, including the formation of unique chemical structures in antifungal agents. This highlights its role in natural product biosynthesis and potential pharmaceutical applications (Li et al., 2019).
Cellular Metabolism and Redox Reactions
- NADPH is essential for cellular redox reactions and as a substrate for enzymes regulating metabolism and longevity. Its role in maintaining cellular redox balance and its implications in ageing and age-related diseases have been studied extensively (Fan et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N7O17P3.4C6H13N/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;4*7-6-4-2-1-3-5-6/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);4*6H,1-5,7H2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKRUDMLGIIORX-ITGWJZMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H82N11O17P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746711 | |
Record name | [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1142.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NADPH tetracyclohexanamine | |
CAS RN |
100929-71-3 | |
Record name | [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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